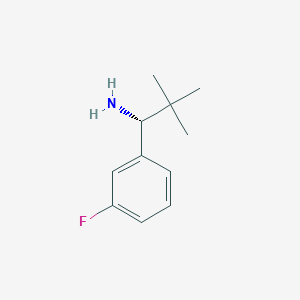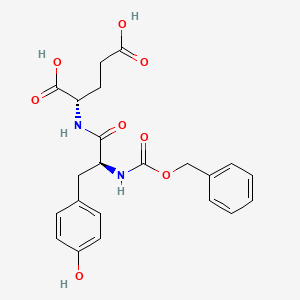
1-(Difluoromethyl)-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-3-methoxybenzene is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of 3-methoxybenzene using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under basic conditions . This reaction proceeds with good functional group tolerance and yields the desired product in high purity.
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-3-methoxybenzene may involve large-scale difluoromethylation processes using commercially available difluoromethylating reagents. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated phenols under specific conditions.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products Formed:
Oxidation: Difluoromethylated phenols.
Reduction: 1-Methyl-3-methoxybenzene.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-3-methoxybenzene has diverse applications in scientific research:
Biology: Investigated for its potential biological activity, including its role as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-3-methoxybenzene involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethyl)-3-methoxybenzene: Similar structure but with a trifluoromethyl group, leading to different reactivity and properties.
1-(Difluoromethyl)-4-methoxybenzene: Positional isomer with the methoxy group at the para position, affecting its chemical behavior.
1-(Difluoromethyl)-3-hydroxybenzene: Hydroxy group instead of methoxy, altering its hydrogen bonding and reactivity.
Uniqueness: 1-(Difluoromethyl)-3-methoxybenzene is unique due to the specific positioning of the difluoromethyl and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various chemical transformations and applications .
Eigenschaften
Molekularformel |
C8H8F2O |
|---|---|
Molekulargewicht |
158.14 g/mol |
IUPAC-Name |
1-(difluoromethyl)-3-methoxybenzene |
InChI |
InChI=1S/C8H8F2O/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,8H,1H3 |
InChI-Schlüssel |
QDUCJVQXYFRBDP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)










